![molecular formula C19H23NO6 B11154925 4-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11154925.png)
4-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)butanoic acid
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Overview
Description
4-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)butanoic acid is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 7-methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate.
Acetylation: The chromen derivative undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticoagulant properties.
Industry: Utilized in the production of dyes and perfumes due to its aromatic structure
Mechanism of Action
The mechanism of action of 4-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)butanoic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes such as DNA gyrase, inhibiting bacterial DNA replication.
Pathways Involved: It may also inhibit inflammatory pathways by blocking the activity of cyclooxygenase (COX) enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl acetate
- 2-oxo-4-propyl-2H-chromen-7-yl acetate
- 4-ethyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
4-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-3-5-13-10-18(24)26-15-9-12(2)8-14(19(13)15)25-11-16(21)20-7-4-6-17(22)23/h8-10H,3-7,11H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
GKEUBBOCYMKRRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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